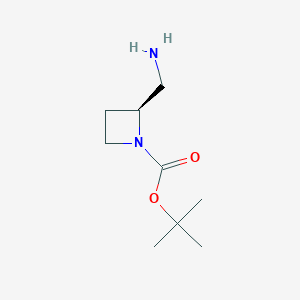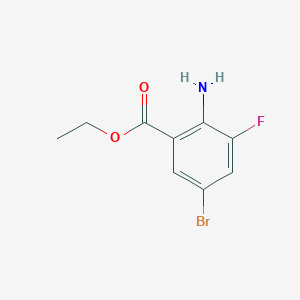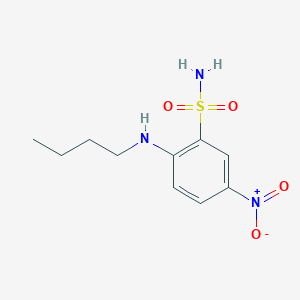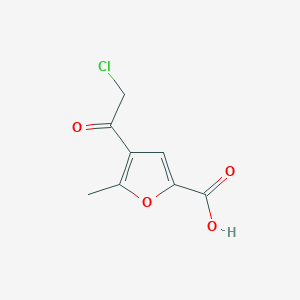
3-(Furan-2-yl)pyrrolidine
Übersicht
Beschreibung
“3-(Furan-2-yl)pyrrolidine” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol . The IUPAC name for this compound is 3-(2-furyl)pyrrolidine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2 . Its canonical SMILES structure is C1CNCC1C2=CC=CO2 . The compound has one hydrogen bond donor and two hydrogen bond acceptors .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 137.18 g/mol . It has an XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water . It has one rotatable bond . The topological polar surface area is 25.2 Ų .
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
- Study 1: Research conducted by Subbiahpandi et al. (2006) on a similar compound, 3‐Acetyl‐4‐furyl‐1‐methylspiro[pyrrolidine‐2,2′‐indol]‐2′(3′H)‐one, revealed insights into the conformation of the central pyrrolidine ring and the perpendicular orientation of the furan ring relative to the oxindole system, underlining the importance of molecular geometry in understanding the properties of such compounds (Subbiahpandi et al., 2006).
Synthesis of Novel Compounds
- Study 2: Ebrik et al. (1998) discussed the synthesis of new N-substituted pyrrolidin-2-ones, cyclic analogues of baclofen, starting from compounds including 4-(5-methoxybenzo[b]furan-2-yl)pyrrolidin-2-one, showcasing the potential of these structures in creating novel chemical entities (Ebrik et al., 1998).
Anti-inflammatory Applications
- Study 3: Lee et al. (2006) characterized 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), a compound closely related to 3-(Furan-2-yl)pyrrolidine, as having significant anti-inflammatory activity. This was achieved by inhibiting the production of nitric oxide and tumor necrosis factor-α (Lee et al., 2006).
Catalytic Inhibition in Cancer Research
- Study 4: A study by Jeon et al. (2017) synthesized a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, a compound with a structural similarity to this compound. It was identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor, displaying potential in cancer treatment due to its caspase 3-independent anticancer activity (Jeon et al., 2017).
Conductivity and Electronic Properties
- Study 5: Ou et al. (2011) investigated the structures and electronic properties of furan and pyrrole-based polymers, including furo[3,4-b]pyridine-based polymers. This study highlights the potential use of compounds like this compound in conducting materials, indicating their significance in material science (Ou et al., 2011).
Supramolecular Gelators
- Study 6: Research by Panja et al. (2018) on pyrrole and furan-based pyridine/pyridinium bisamides, closely related to this compound, demonstrated their use as supramolecular gelators. These compounds were explored for cation binding and demonstrated selective sensing abilities (Panja et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(furan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUXVUVOBBUMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082926-03-1 | |
| Record name | 3-(furan-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)
![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)



![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)


![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)



